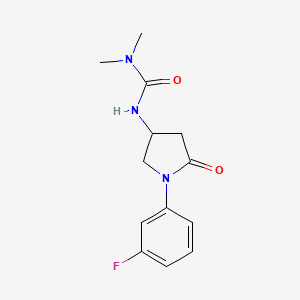
3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of a fluorophenyl group indicates that the compound also contains a phenyl ring (a variant of a benzene ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring, a urea group, and a fluorophenyl group. These groups could potentially allow for various interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrrolidine ring might undergo reactions typical of other cyclic amines, while the urea group could potentially participate in reactions involving the carbonyl group or the amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence the compound’s electronegativity and polarity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The design and synthesis of pyrrole-oxindole compounds, including those similar in structure to 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea, have been extensively studied for their potential in female healthcare. These compounds exhibit promising progesterone receptor (PR) modulator activities, which are crucial for contraception, treatment of fibroids, endometriosis, and certain types of breast cancers. For instance, WAY-255348, a compound derived from this series, demonstrated potent PR antagonist and contraceptive endpoints in rat and nonhuman primate models, highlighting its potential for clinical use in reproductive health management (Fensome et al., 2008).
OLED Technology
In the context of OLED technology, derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have been investigated for their potential applications. Studies on cyclometalated iridium(III) complexes, which are structurally related, have shown significant red phosphorescence efficiencies. These materials are useful for the development of OLED devices with high efficiency and pure-red emission, demonstrating the utility of such compounds in advanced electronic and photonic applications (Tsuboyama et al., 2003).
Neurokinin-1 Receptor Antagonism
Research into orally active, water-soluble neurokinin-1 receptor antagonists has led to the development of compounds effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. These findings underscore the therapeutic potential of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea derivatives in the management of nausea, vomiting, and mood disorders (Harrison et al., 2001).
Chemosensing Applications
Derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have also been explored for their chemosensing capabilities. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry exhibited selective ratiometric and colorimetric chemosensing for Al(3+), based on internal charge transfer (ICT) mechanisms. Such compounds are promising for the development of sensitive and selective sensors for metal ions in environmental and biological samples (Maity & Govindaraju, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-16(2)13(19)15-10-7-12(18)17(8-10)11-5-3-4-9(14)6-11/h3-6,10H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSFSVTYQMXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)
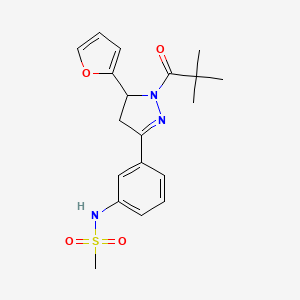
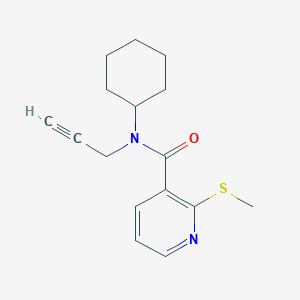
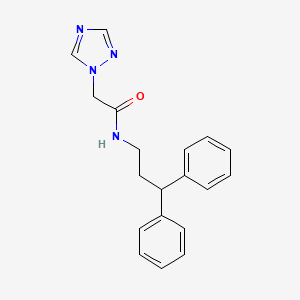
![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)
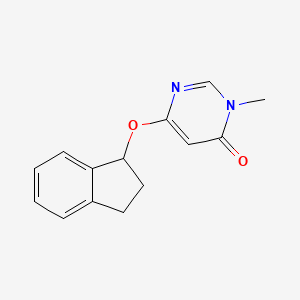
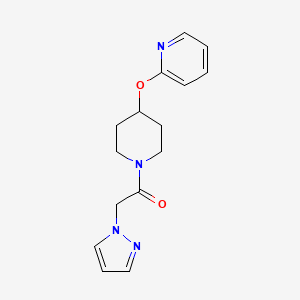
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)
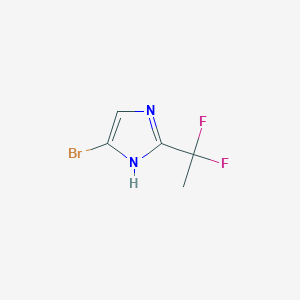
![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)
![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)
